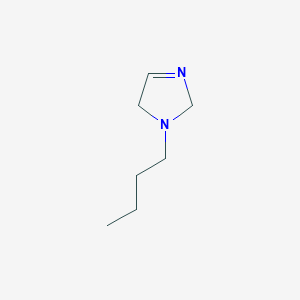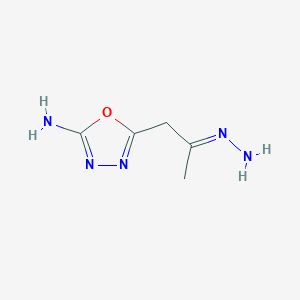
5-(2-Hydrazonopropyl)-1,3,4-oxadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Hydrazonopropyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of the hydrazone group and the oxadiazole ring imparts unique chemical properties to the compound, making it a valuable subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydrazonopropyl)-1,3,4-oxadiazol-2-amine typically involves the reaction of hydrazine derivatives with appropriate precursors. One common method involves the reaction of 2-(2-bromoacetyl)hydrazinecarbothioamide with hydrazine hydrate under reflux conditions. The reaction mixture is then treated with an appropriate oxidizing agent to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable feedstocks, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-(2-Hydrazonopropyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxadiazole derivatives, hydrazine derivatives, and other heterocyclic compounds.
Scientific Research Applications
5-(2-Hydrazonopropyl)-1,3,4-oxadiazol-2-amine has several scientific research applications:
Medicinal Chemistry: The compound has potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: It can be used in the synthesis of novel materials with unique electronic and optical properties.
Industrial Chemistry: The compound can serve as a precursor for the synthesis of other valuable chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2-Hydrazonopropyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The hydrazone group can form hydrogen bonds with biological macromolecules, leading to inhibition of enzyme activity or disruption of cellular processes. The oxadiazole ring can also interact with nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Hydrazonopropyl)-3-methyl-1H-pyrazole
- 5-chloro-3-(2-(2,4-dinitrophenyl) hydrazono)indolin-2-one
Uniqueness
5-(2-Hydrazonopropyl)-1,3,4-oxadiazol-2-amine is unique due to the presence of both the hydrazone group and the oxadiazole ring. This combination imparts distinct chemical properties and reactivity, making it a versatile compound for various applications. The ability to undergo multiple types of chemical reactions and its potential biological activity further enhance its value in scientific research and industrial applications.
Properties
Molecular Formula |
C5H9N5O |
|---|---|
Molecular Weight |
155.16 g/mol |
IUPAC Name |
5-[(2E)-2-hydrazinylidenepropyl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C5H9N5O/c1-3(8-7)2-4-9-10-5(6)11-4/h2,7H2,1H3,(H2,6,10)/b8-3+ |
InChI Key |
CGDNPKBTKZTJLE-FPYGCLRLSA-N |
Isomeric SMILES |
C/C(=N\N)/CC1=NN=C(O1)N |
Canonical SMILES |
CC(=NN)CC1=NN=C(O1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S,7R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazin-7-ol oxalate](/img/structure/B13107227.png)

![6,7-Difluoro-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B13107236.png)
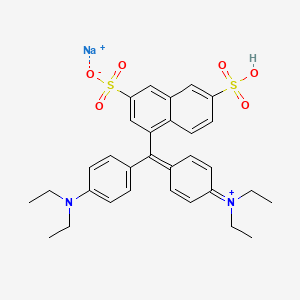
![2-(Furan-2-yl)-5-(phenylsulfanyl)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13107250.png)
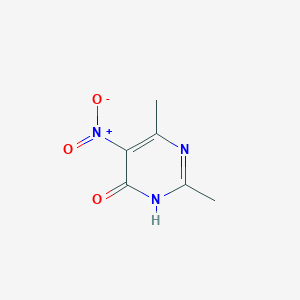
![4-Methyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazin-6(7H)-one](/img/structure/B13107259.png)
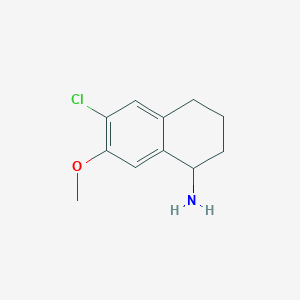
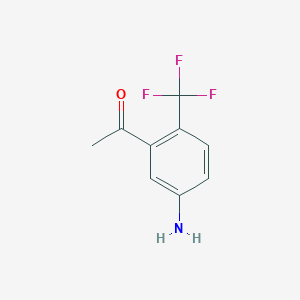
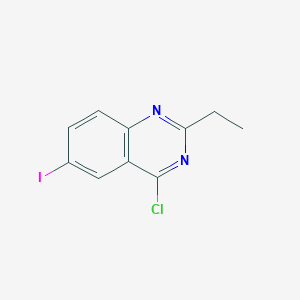
![3-Methylhexahydro-2H-pyrido[1,2-A]pyrazine-1,6-dione](/img/structure/B13107297.png)
![Ethyl [(dimethylcarbamothioyl)sulfanyl]acetate](/img/structure/B13107299.png)
![((3AR,4R,6R,6aR)-6-(2-amino-6-oxo-1H-purin-9(6H)-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl phenyl carbonate](/img/structure/B13107304.png)
